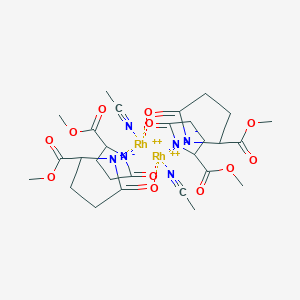
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)” is a complex chemical entity that combines the properties of acetonitrile, a nitrile group, with a pyrrolidinone derivative and a rhodium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the organic ligands. One common method involves the reaction of acetonitrile with methyl 5-oxopyrrolidin-1-ide-2-carboxylate in the presence of a rhodium salt. The reaction conditions often include:
Solvent: Acetonitrile or other polar solvents.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Rhodium salts such as rhodium chloride or rhodium acetate.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The nitrile group in acetonitrile can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its ability to coordinate with multiple ligands makes it a versatile catalyst.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique coordination properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties to enhance reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the organic ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methyl-5-oxopyrrolidin-1-yl)acetonitrile: Similar structure but lacks the rhodium ion.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Indole derivatives: Share some structural similarities but differ in their aromaticity and reactivity.
Uniqueness
The uniqueness of acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) lies in its combination of a nitrile group, a pyrrolidinone derivative, and a rhodium ion. This combination imparts unique catalytic properties and reactivity, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C28H38N6O12Rh2 |
|---|---|
Poids moléculaire |
856.4 g/mol |
Nom IUPAC |
acetonitrile;methyl 5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2C2H3N.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;2*1-2-3;;/h4*4H,2-3H2,1H3,(H,7,8);2*1H3;;/q;;;;;;2*+2/p-4 |
Clé InChI |
DYRPMVYSFURGAF-UHFFFAOYSA-J |
SMILES canonique |
CC#N.CC#N.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[1-(3,4-dimethylphenyl)vinyl]-](/img/structure/B13792482.png)

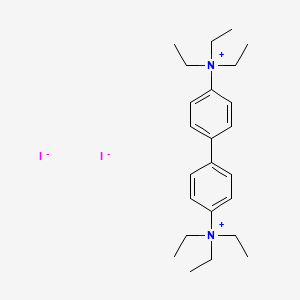

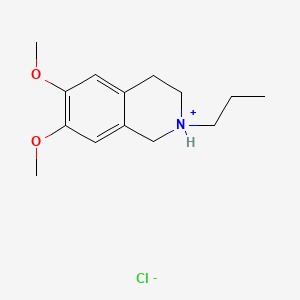
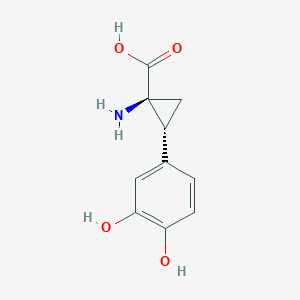
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
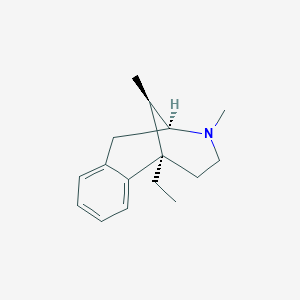
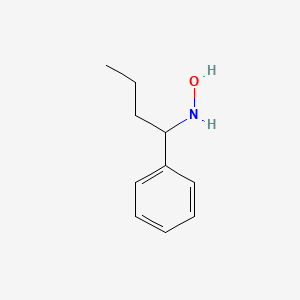
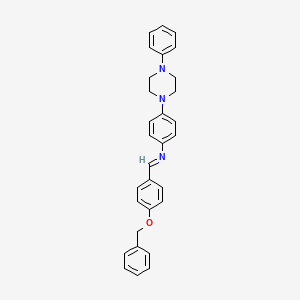
![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)

![2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate](/img/structure/B13792570.png)
